
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (DCIPT) is a novel organic compound with a wide range of applications in scientific research. It is a tetraazole derivative that has been synthesized in the laboratory and has been studied for its potential use in a variety of disciplines including biology, chemistry, and pharmacology. DCIPT has been found to have a range of biochemical and physiological effects, and its potential applications are being further explored.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of 1H-1,2,3,4-tetraazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals against corrosion in acidic media. For example, 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives showed effective corrosion inhibition properties on mild steel in acidic conditions. Their efficiency was attributed to the adsorption of these compounds on the metal surface, which follows Langmuir's adsorption isotherm model (Elbelghiti et al., 2016). Another study on aromatic triazoles indicated their potential as corrosion inhibitors for mild steel in acidic environments, with the adsorption of these compounds on the steel surface obeying Temkin's adsorption isotherm (Quraishi & Sardar, 2002).
Antimicrobial Activities
Tetraazole derivatives also exhibit antimicrobial activities. The synthesis of new 1,2,4-triazole derivatives has led to compounds with significant antimicrobial properties. For instance, some novel triazole derivatives were found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Antitumor Activities
Furthermore, 1,2,4-triazole derivatives have shown promise in cancer research. A series of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines. Among these, certain compounds showed better cytotoxic activity than 7-hydroxy-4-phenylchromen-2-one, indicating their potential as antitumor agents (Liu et al., 2017).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of tetrazole derivatives provide insights into their potential applications in various fields, including medicinal chemistry. Docking studies and X-ray crystallography of certain tetrazole derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O/c1-8(2)25-15-7-14(12(19)6-13(15)20)24-16(21-22-23-24)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVQKLKKXPPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)
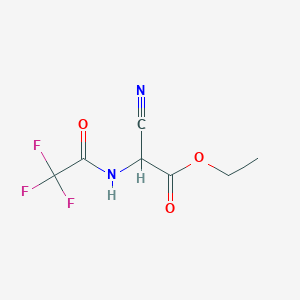
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)
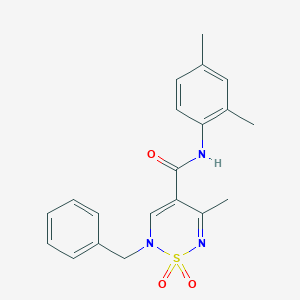

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)
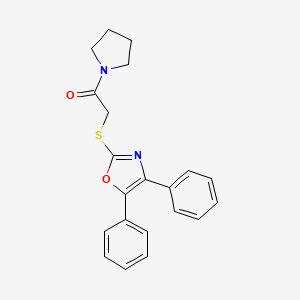
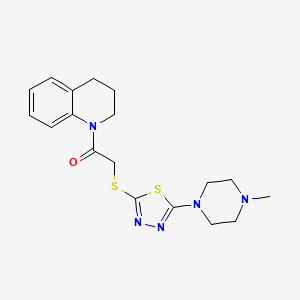
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)
![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)
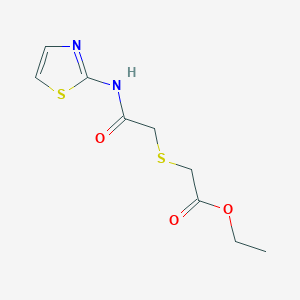
![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)
![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)
![[Propyl(sulfamoyl)amino]methylcyclopropane](/img/structure/B2647430.png)